

# RH 795 for functional imaging of neural activity

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## Compound of Interest

Compound Name: RH 795

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An In-depth Technical Guide to **RH 795** for Functional Imaging of Neural Activity

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the voltage-sensitive dye (VSD) **RH 795**, a tool for the functional imaging of neural activity. We will delve into its mechanism of action, performance characteristics, and detailed experimental protocols, offering a technical resource for professionals in neuroscience and drug development.

## Introduction to RH 795

**RH 795** is a fast-responding potentiometric styryl dye used for the functional imaging of neurons.[1][2] As a voltage-sensitive dye, it allows for the simultaneous optical measurement of membrane potential changes across multiple neurons, making it a valuable tool for studying neural network function.[3] Unlike some similar dyes, such as RH414, **RH 795** does not appear to cause arterial constriction during cortex staining.[1]

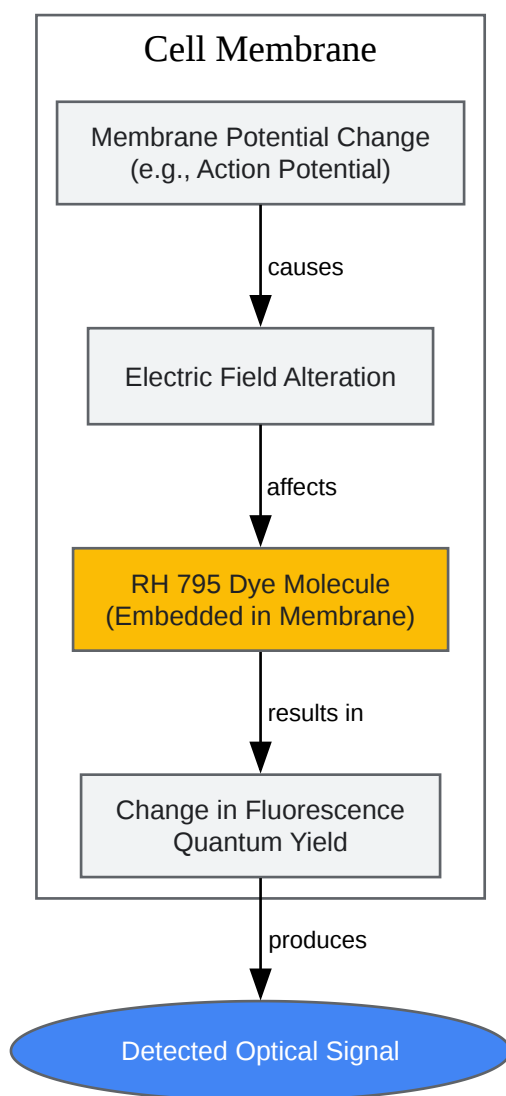
The core principle of VSD imaging is to provide a direct representation of both excitatory and inhibitory neuronal activities, in contrast to methods like intrinsic signal imaging which reflect secondary hemodynamic and metabolic changes.[4]

## Mechanism of Action

**RH 795** functions as a "fast-response" probe that detects transient changes in membrane potential, often on the millisecond timescale.[5] The dye molecules embed within the cell membrane. Changes in the surrounding electric field, caused by neuronal depolarization or

hyperpolarization, alter the electronic structure of the dye molecules. This change in structure directly affects the dye's fluorescence properties.

Generally, membrane depolarization leads to an increase in fluorescence intensity, while hyperpolarization results in a decrease in fluorescence.[5] This rapid and direct correlation allows researchers to optically record electrical activity, such as action potentials and synaptic potentials, from large populations of neurons simultaneously.



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Caption: Mechanism of **RH 795** voltage sensing.

## Data Presentation: Quantitative Characteristics

The selection of a voltage-sensitive dye is dictated by the specific requirements of an experiment. The following tables summarize the key quantitative data for **RH 795**, including a comparison with the commonly used dye, Di-4-ANEPPS.

Table 1: Physical and Spectral Properties of **RH 795**

Property	Value	Source
Dye Type	Fast-response, potentiometric styryl dye	[1]
Molecular Weight	585.42 g/mol	[1]
Excitation ( $\lambda_{Ex}$ )	530 nm (in Methanol)	[1]
Emission ( $\lambda_{Em}$ )	712 nm (in Methanol)	[1]
Solubility	Water	[1]
Storage	-20°C, protect from light	[1]

Note: In cell membranes, the spectra of styryl dyes are typically blue-shifted by as much as 20 nm for absorption/excitation and 80 nm for emission.[1]

Table 2: Performance Characteristics and Comparison

Characteristic	RH 795	Di-4-ANEPPS	Key Considerations	Sources
Signal Quality	Sufficient S/N Ratio	Higher signal quality	Di-4-ANEPPS is better for recording small neuronal signals.	[3]
Phototoxicity	Weak, slowly developing effects	More pronounced phototoxic effects	RH 795 is the better choice for long-term experiments.	[3][6]
Photobleaching	Slow	Bleaches faster than RH 795	Favors RH 795 for long-duration imaging sessions.	[6]
Suitability	Long-term experiments	Short-term, high-signal experiments	The choice depends on experimental duration versus required signal fidelity.	[3]
S/N Dependence	Independent of excitation light strength	Dependent on excitation light strength	RH 795 allows for the use of low excitation intensities without compromising S/N.	[3]
Side Effects	Not reported to affect GABA-A receptors	Varies	Caution is always advised when interpreting VSD signals.	[4]

## Experimental Protocols

This section provides detailed methodologies for the application of **RH 795** in functional imaging experiments.

### Dye Solution Preparation

- **Stock Solution:** Due to the small quantities used, it is advisable to create a concentrated stock solution. Dissolve **RH 795** powder in a suitable solvent like DMSO or distilled water.
- **Working Solution:** Prepare the final working solution by diluting the stock solution in artificial cerebrospinal fluid (ACSF).
  - **Final Concentration:** A typical concentration is between 0.6 mg/mL and 0.8 mg/mL.[\[4\]](#)[\[7\]](#)
  - **ACSF Composition (example):** 125 mM NaCl, 2.5-5 mM KCl, 2 mM CaCl<sub>2</sub>, 1.25 mM MgSO<sub>4</sub>, 1.25 mM NaH<sub>2</sub>PO<sub>4</sub>, 22 mM NaHCO<sub>3</sub>, and 10 mM glucose.[\[4\]](#)[\[7\]](#) Ensure the ACSF is fresh and properly buffered (pH 7.3-7.4).

### Tissue Staining Protocol (In Vivo Cortex)

- **Surgical Preparation:** Anesthetize the animal and perform a craniotomy to expose the cortical area of interest.
- **Well Creation:** Build a well of dental acrylic around the exposed cortex to contain the dye solution.
- **Dye Application:** Carefully fill the well with the **RH 795** working solution, ensuring the entire cortical surface is covered.
- **Incubation:** Stain the tissue for approximately 40 to 60 minutes at room temperature, protected from light.[\[4\]](#)[\[7\]](#)
- **Washout:** After incubation, thoroughly and gently wash out the unbound dye with fresh ACSF several times to reduce background fluorescence.
- **Sealing:** Fill the well with fresh ACSF and seal it with a glass coverslip to maintain a stable imaging environment.[\[4\]](#)[\[7\]](#)

## Imaging and Data Acquisition

- **Microscopy:** Use a tandem-lens epifluorescence microscope or a similar setup suitable for wide-field imaging.
- **Illumination:** Use a stable light source, such as a halogen lamp or LED, with appropriate filters for **RH 795**'s excitation spectrum (around 530 nm).
- **Emission Filtering:** Use a long-pass or band-pass filter to collect the emitted fluorescence (around 712 nm).
- **Image Capture:** Record images using a high-speed, low-noise camera (e.g., a CCD or sCMOS camera). The temporal resolution is critical for capturing fast neural events.
- **Data Recording:** Neuronal activity is recorded as fractional changes in fluorescence ( $\Delta F/F$ ) relative to the baseline fluorescence.[7]

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Address: 3281 E Guasti Rd

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